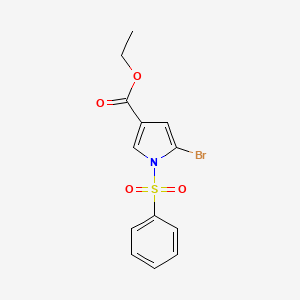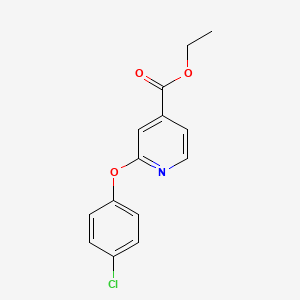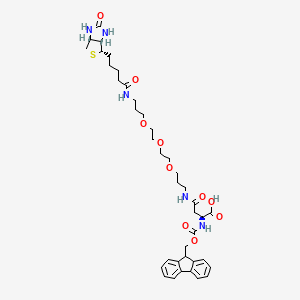
2,N-Dihydroxy-5-phenethyl-benzamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,N-Dihydroxy-5-phenethyl-benzamide, 95% (2,N-DHB95) is a synthetic compound of the benzoic acid family. It is a white, crystalline solid with a melting point of 155-157 °C and a molecular weight of 228.24 g/mol. 2,N-DHB95 has a variety of uses, including in organic synthesis, as a reagent, and as a research tool. In
Wirkmechanismus
2,N-Dihydroxy-5-phenethyl-benzamide, 95% is thought to act as an agonist at certain receptors in the body, including serotonin and dopamine receptors. It is also believed to interact with certain enzymes, such as monoamine oxidase, and to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
2,N-Dihydroxy-5-phenethyl-benzamide, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antidepressant, anxiolytic, and anticonvulsant effects in animal models. It has also been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,N-Dihydroxy-5-phenethyl-benzamide, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It also has a high solubility in water, making it easy to use in aqueous solutions. The main limitation of 2,N-Dihydroxy-5-phenethyl-benzamide, 95% is that it is not approved for human use, so it should only be used for research purposes.
Zukünftige Richtungen
2,N-Dihydroxy-5-phenethyl-benzamide, 95% has a wide range of potential applications in scientific research. Its antidepressant, anxiolytic, and anticonvulsant effects could be further investigated for potential therapeutic applications. Its anti-inflammatory, anti-oxidant, and neuroprotective effects could be studied for potential applications in the treatment of neurological disorders. Additionally, its interaction with certain enzymes and neurotransmitters could be studied for potential applications in drug development. Finally, its ability to modulate cell signaling pathways could be studied for potential applications in cancer therapy.
Synthesemethoden
2,N-Dihydroxy-5-phenethyl-benzamide, 95% can be synthesized by a two-step reaction. The first step involves the reaction of phenethyl amine with benzoyl chloride in the presence of a base, such as potassium carbonate, to form the corresponding amide. The second step involves the reduction of the amide to the desired product using a reducing agent, such as sodium borohydride. The resulting product is a white, crystalline solid with a melting point of 155-157 °C and a molecular weight of 228.24 g/mol.
Wissenschaftliche Forschungsanwendungen
2,N-Dihydroxy-5-phenethyl-benzamide, 95% is a useful research tool for studying the effects of aromatic compounds on biological systems. It has been used in studies of the effects of aromatic compounds on enzymes, cell signaling pathways, and gene expression. It has also been used in studies of the pharmacology of aromatic compounds and their interactions with receptors.
Eigenschaften
IUPAC Name |
N,2-dihydroxy-5-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-9-8-12(10-13(14)15(18)16-19)7-6-11-4-2-1-3-5-11/h1-5,8-10,17,19H,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJAJUXUIKKXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=C(C=C2)O)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)

![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)

![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)



